molecular formula C13H18BrClN2O2 B2621222 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-99-1

1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No.: B2621222
CAS No.: 886363-99-1
M. Wt: 349.65
InChI Key: FQROMBOPYZCMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with an amino group and a carboxylic acid group. The presence of a brominated phenyl group adds to its unique chemical structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of reduction and nitration steps . The reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
  • 1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
  • 1-[2-Amino-1-(4-methyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Uniqueness

The presence of the brominated phenyl group in 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid distinguishes it from its analogs. This substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKXCYUDIDMPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661448
Record name 1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-99-1
Record name 1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-99-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.